molecular formula C14H26N2O2 B1394153 tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate CAS No. 954240-14-3

tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate

Cat. No.: B1394153
CAS No.: 954240-14-3
M. Wt: 254.37 g/mol
InChI Key: ZDKVVQZKWMSQDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate: is a chemical compound with the empirical formula C14H26N2O2 and a molecular weight of 254.37 g/mol . This compound is part of the diazaspiro family, characterized by a spirocyclic structure containing nitrogen atoms. It is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of larger reactors and more efficient purification techniques to obtain the compound in high purity. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate can be compared with other similar compounds, such as:

  • tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate oxalate
  • tert-butyl 9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate
  • tert-Butyl-3,9-diazaspiro[5.5]undecan-3-carboxylate

These compounds share similar spirocyclic structures but differ in their functional groups and specific chemical properties.

Properties

IUPAC Name

tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-5-7-14(11-16)6-4-8-15-10-14/h15H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKVVQZKWMSQDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677310
Record name tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954240-14-3
Record name tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate
Reactant of Route 2
tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate
Reactant of Route 4
tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate
Reactant of Route 5
tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate
Reactant of Route 6
tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.